Oleic Acid-13C Methyl Ester
Overview
Description
Synthesis Analysis
The synthesis of oleic acid-13C methyl ester involves the esterification of oleic acid with methanol, where a carbon-13 labeled methyl group is introduced. This process can be enhanced by the use of catalysts and specific reaction conditions to improve yield and purity. Researchers have explored various synthetic routes, including the use of green chemistry approaches to minimize environmental impact.
Molecular Structure Analysis
Oleic acid-13C methyl ester shares the same fundamental structure as oleic acid, with a long hydrocarbon chain and a terminal carboxylic acid group esterified with methanol. The carbon-13 labeling allows for the detailed analysis of its molecular interactions and behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions and Properties
This compound participates in typical fatty acid reactions, including oxidation and further esterification. Its chemical properties are similar to those of other unsaturated fatty acids, with the added advantage of being traceable in complex systems due to the carbon-13 label.
Physical Properties Analysis
The physical properties of oleic acid-13C methyl ester, such as melting point, boiling point, and solubility, are influenced by the presence of the unsaturated bond in the oleic acid moiety and the ester group. These properties are crucial for its application in research and industrial processes.
Chemical Properties Analysis
The chemical reactivity of oleic acid-13C methyl ester is characterized by its unsaturated bond, which can undergo addition reactions. The ester group also allows for reactions typical of esters, including hydrolysis and transesterification. The carbon-13 label does not significantly alter its chemical properties but provides a unique tracer for metabolic and environmental studies.
- The oleic acid-ozone heterogeneous reaction system provides insights into the atmospheric implications and secondary chemical reactions of oleic acid and its derivatives (J. Zahardis & G. Petrucci, 2006).
- Carbonates from oleochemicals discuss the preparation and applications of oleochemical-based carbonates, highlighting synthetic routes, including those for carbonated methyl oleate (K. Doll, J. Kenar, & S. Erhan, 2007).
- A review of dicarboxylic acids and related compounds in atmospheric aerosols explores the molecular distributions, sources, and transformation of dicarboxylic acids related to oleic acid in the atmosphere (K. Kawamura & S. Bikkina, 2016).
Safety And Hazards
Future Directions
Methyl oleate has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize epoxidized methyl oleate via epoxidation, allyl azides via manganese (III) acetate-mediated addition of azide in the alkyl chain, and bromohydrin products via hydroxybromination with N-bromosuccinimide .
properties
IUPAC Name |
methyl (Z)-(113C)octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-CNJRKRGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494327 | |
Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleic Acid-13C Methyl Ester | |
CAS RN |
70491-68-8 | |
Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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